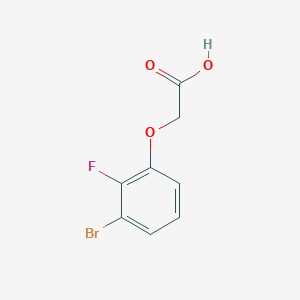

2-(3-bromo-2-fluorophenoxy)acetic acid

Description

2-(3-Bromo-2-fluorophenoxy)acetic acid (CAS: 786652-63-9) is a halogenated phenylacetic acid derivative with the molecular formula C₈H₆BrFO₂ and a molecular weight of 233.03 g/mol . Structurally, it consists of a phenyl ring substituted with bromine at the 3-position and fluorine at the 2-position, linked to an acetic acid moiety via an ether oxygen. The compound’s physicochemical properties include a boiling point of 321.2°C and a vapor pressure of 0.000125 mmHg at 25°C, indicative of low volatility . Its density is reported as 1.697 g/cm³, and it is likely to exhibit moderate solubility in polar organic solvents like DMSO or methanol, based on analogs such as 2-(3-bromo-2,6-difluorophenyl)acetic acid .

The compound’s electronic properties are influenced by the electron-withdrawing bromine and fluorine substituents, which alter the phenyl ring’s resonance and steric profile. This structural motif is common in pharmaceuticals and agrochemicals, where halogen atoms enhance metabolic stability and binding affinity .

Properties

IUPAC Name |

2-(3-bromo-2-fluorophenoxy)acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrFO3/c9-5-2-1-3-6(8(5)10)13-4-7(11)12/h1-3H,4H2,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRPGGUDWCFDFBP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)F)OCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrFO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions and Optimization

Key parameters include:

-

Base Selection : Sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) are commonly used to deprotonate the phenol. K₂CO₃ is preferred for milder conditions, minimizing side reactions like hydrolysis of the chloroacetic acid.

-

Solvent Systems : Polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) enhance reaction rates by stabilizing the transition state. For example, DMSO at 150°C facilitates complete substitution within 7 hours.

-

Molar Ratios : A 1:1.2 molar ratio of phenol to chloroacetic acid ensures excess electrophile to drive the reaction to completion.

Representative Procedure :

Yield and Purity

Typical yields range from 65% to 78%, with purity >95% after recrystallization from ethanol-water mixtures. Impurities include unreacted phenol and di-substituted byproducts, which are minimized by controlling stoichiometry and reaction time.

Alkylation with Methyl Bromoacetate Followed by Hydrolysis

An alternative two-step approach involves alkylation of 3-bromo-2-fluorophenol with methyl bromoacetate, followed by ester hydrolysis. This method avoids handling corrosive chloroacetic acid directly.

Alkylation Step

-

Conditions :

-

Mechanism : The phenol attacks methyl bromoacetate, displacing bromide to form the methyl ester intermediate.

Procedure :

Hydrolysis and Decarboxylation

The methyl ester is hydrolyzed under acidic or basic conditions:

-

Basic Hydrolysis : NaOH (40% aqueous) at reflux for 3–5 hours, followed by acidification to pH 2 with HCl.

-

Decarboxylation : Heating the hydrolyzed product under reflux removes CO₂, yielding the final acid.

Yield : 56–58% after purification by chloroform recrystallization.

Comparative Analysis of Methods

| Parameter | Chloroacetic Acid Route | Methyl Bromoacetate Route | Ullmann Coupling |

|---|---|---|---|

| Yield | 65–78% | 56–58% | ~70% |

| Reaction Time | 7–10 hours | 20–24 hours | 12–18 hours |

| Purification | Recrystallization | Column chromatography | Recrystallization |

| Scalability | High | Moderate | Low |

| Cost | Low | Moderate | High |

Industrial-Scale Considerations

Waste Management

Bromide byproducts are neutralized with AgNO₃, forming insoluble AgBr for safe disposal.

Chemical Reactions Analysis

Types of Reactions

2-(3-bromo-2-fluorophenoxy)acetic acid can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.

Oxidation Reactions: The phenoxyacetic acid moiety can be oxidized to form corresponding carboxylic acids or ketones.

Reduction Reactions: The compound can be reduced to form alcohols or other reduced derivatives.

Common Reagents and Conditions

Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction reactions can produce carboxylic acids, ketones, or alcohols.

Scientific Research Applications

2-(3-bromo-2-fluorophenoxy)acetic acid has diverse applications in scientific research, including:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound can be used to study molecular interactions and enzyme inhibition.

Medicine: It has potential therapeutic applications due to its ability to interact with biological targets.

Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-bromo-2-fluorophenoxy)acetic acid involves its interaction with specific molecular targets. The bromine and fluorine atoms can form strong bonds with various biological molecules, influencing their activity and function. The phenoxyacetic acid moiety can interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Table 1: Structural and Electronic Properties of Selected Analogues

Key Observations :

- Electron Effects: Bromine and fluorine in this compound create a strong electron-withdrawing environment, comparable to 2,4,6-trichlorophenoxyacetic acid but with reduced steric bulk .

- Conformational Differences : Methoxy groups (e.g., in 2-(3-bromo-4-methoxyphenyl)acetic acid) adopt near-coplanar orientations with the phenyl ring, while acetic acid moieties exhibit significant tilt angles (e.g., 78.15° in the methoxy analogue), influencing crystal packing and hydrogen bonding .

Physicochemical and Functional Comparisons

Key Observations :

- Melting Points : Halogenated derivatives generally exhibit higher melting points due to strong intermolecular forces (e.g., hydrogen bonding in 2-(3-bromo-4-methoxyphenyl)acetic acid forms R₂²(8) dimers) .

- Applications : Bromine/fluorine combinations (as in the target compound) are favored in drug discovery for balancing lipophilicity and metabolic stability, whereas trichloro derivatives are more common in agrochemicals .

Crystallographic and Hydrogen-Bonding Trends

- 2-(3-Bromo-4-methoxyphenyl)acetic acid : Forms centrosymmetric dimers via O–H⋯O hydrogen bonds (R₂²(8) motif), with methoxy groups nearly coplanar (torsion angle: 1.2°) .

- 2-(3-Bromo-2,6-difluorophenyl)acetic acid : Likely exhibits similar dimerization but with additional F⋯H interactions due to fluorine’s electronegativity .

- Target Compound : Expected to form hydrogen-bonded networks, though fluorine’s smaller size may reduce steric hindrance compared to methoxy or trifluoromethoxy groups .

Biological Activity

2-(3-Bromo-2-fluorophenoxy)acetic acid is a halogenated phenoxyacetic acid derivative notable for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer properties. The unique substitution pattern of bromine and fluorine on the phenyl ring significantly influences its biological interactions and reactivity.

- Molecular Formula : C8H6BrF O2

- Molecular Weight : Approximately 248.05 g/mol

- Structure : The presence of halogen substituents enhances the compound's lipophilicity and biological activity.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in critical biochemical pathways, affecting cellular processes such as cell wall synthesis in bacteria, which contributes to its antimicrobial effects.

- Receptor Modulation : It may act as a modulator of neurotransmitter receptors, suggesting potential applications in treating neurological disorders.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains with promising results:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 0.0195 mg/mL |

| Staphylococcus aureus | 0.0048 mg/mL |

| Bacillus mycoides | 0.0048 mg/mL |

| Candida albicans | 0.039 mg/mL |

These findings suggest that the compound is effective against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains .

Anti-inflammatory Activity

In vitro studies have indicated that this compound may possess anti-inflammatory properties. It is believed to inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models of disease.

Anticancer Potential

Preliminary research suggests that this compound may exhibit anticancer activity by inducing apoptosis in cancer cells and inhibiting cell proliferation. Studies are ongoing to evaluate its efficacy against different cancer cell lines, with some derivatives showing promising results in reducing tumor growth.

Case Studies and Research Findings

- Antimicrobial Efficacy : A study conducted on several halogenated phenolic compounds demonstrated that those with bromine and fluorine substituents exhibited enhanced antimicrobial activity compared to their non-halogenated counterparts. The study highlighted the importance of halogen atoms in increasing binding affinity to bacterial targets .

- Structure-Activity Relationship (SAR) : Research has established a correlation between the position and type of halogen substituents on the phenyl ring and the biological activity of phenoxyacetic acid derivatives. Compounds with specific substitutions showed improved potency against microbial strains, suggesting that further modifications could enhance their efficacy .

- Safety Profile : Toxicity assessments indicate that this compound is generally non-toxic to healthy cells at therapeutic concentrations, making it a suitable candidate for further development in medicinal applications.

Q & A

Q. What synthetic routes are commonly employed to prepare 2-(3-bromo-2-fluorophenoxy)acetic acid?

- Methodological Answer : The synthesis typically involves nucleophilic aromatic substitution (SNAr) between 3-bromo-2-fluorophenol and a bromoacetic acid derivative (e.g., ethyl bromoacetate), followed by hydrolysis to yield the acetic acid moiety. Key steps include:

- Reaction Conditions : Use of polar aprotic solvents (e.g., DMF) with a base (e.g., K₂CO₃) to deprotonate the phenol and facilitate substitution .

- Purification : Column chromatography or recrystallization to isolate the product, confirmed via melting point analysis and HPLC purity checks (>95%) .

Example reaction scheme:

3-Bromo-2-fluorophenol + Ethyl bromoacetate → Ethyl 2-(3-bromo-2-fluorophenoxy)acetate → Hydrolysis → Target compound

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assign peaks for aromatic protons (δ ~6.5–7.5 ppm), the methylene group (δ ~4.5–5.0 ppm), and carboxylic acid protons (δ ~12–13 ppm, if observable). Fluorine coupling (³JHF) in the aromatic region confirms substitution patterns .

- IR Spectroscopy : Stretching vibrations for C=O (~1700 cm⁻¹) and O-H (~2500–3000 cm⁻¹) validate the carboxylic acid group .

- Mass Spectrometry (HRMS) : Molecular ion [M+H]⁺ confirms the molecular formula (C₈H₅BrFO₃) .

Q. How can researchers optimize the purification of this compound?

- Methodological Answer :

- Solvent Selection : Use mixed solvents (e.g., ethyl acetate/hexane) for recrystallization to enhance yield and purity.

- HPLC Conditions : Reverse-phase C18 column with a mobile phase of acetonitrile/water (acidified with 0.1% TFA) to resolve impurities .

- Thermogravimetric Analysis (TGA) : Monitor decomposition temperatures to ensure stability during drying .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) provides precise bond lengths and angles. For example:

- Crystal System : Monoclinic (space group P2₁/c) with unit cell parameters a = 12.502 Å, b = 8.269 Å, c = 9.020 Å, β = 93.57° .

- Hydrogen Bonding : O-H···O interactions (2.65–2.70 Å) stabilize carboxylic acid dimers. Fluorine participates in weak C-F···π interactions (~3.1 Å), influencing packing .

- Software : SHELXL for refinement and ORTEP-3 for visualization .

Q. What strategies address conflicting data between NMR and X-ray diffraction results?

- Methodological Answer :

- Dynamic Effects : NMR may average conformers, while SC-XRD captures static structures. Compare temperature-dependent NMR with low-temperature crystallography to identify fluxional behavior .

- DFT Calculations : Optimize molecular geometry using Gaussian09 and overlay with experimental XRD data to validate discrepancies (RMSD < 0.05 Å) .

Q. How does this compound interact with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to predict binding affinity to enzymes (e.g., cyclooxygenase-2). The bromo-fluorophenoxy group occupies hydrophobic pockets, while the carboxylic acid anchors via hydrogen bonds .

- In Vitro Assays : Measure IC₅₀ values in enzyme inhibition studies (e.g., fluorescence-based assays). Structural analogs show IC₅₀ ~10–50 µM, suggesting moderate activity .

Q. What are the thermodynamic implications of halogen bonding in this compound’s crystal structure?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.